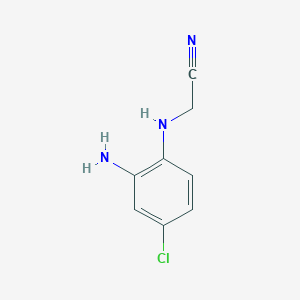
2-(2-Amino-4-chloroanilino)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-4-chloroanilino)acetonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of aniline, where the amino group is substituted at the 2-position and a chloro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-chloroanilino)acetonitrile typically involves the reaction of 2-amino-4-chloroaniline with acetonitrile under specific conditions. One common method involves the use of a catalyst such as FeCl2 and an oxidant like DTBP (di-tert-butyl peroxide) to facilitate the cyanomethylation of the amino-substituted arene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar catalysts and conditions as in laboratory synthesis. The process would be optimized for yield and purity, ensuring that the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4-chloroanilino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the nitrile group or the aromatic ring.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amines or other reduced forms of the compound.
Scientific Research Applications
2-(2-Amino-4-chloroanilino)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which 2-(2-Amino-4-chloroanilino)acetonitrile exerts its effects involves interactions with specific molecular targets. The amino and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The chloro group can also affect the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
2-(2-amino-4-chloroanilino)acetonitrile |
InChI |
InChI=1S/C8H8ClN3/c9-6-1-2-8(7(11)5-6)12-4-3-10/h1-2,5,12H,4,11H2 |
InChI Key |
GPDPFMYVQBRPPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)NCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















